![molecular formula C20H17N5O2 B4729233 N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B4729233.png)
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide
描述
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide, also known as INH1, is a small molecule inhibitor that has been widely studied in the field of cancer research. It is a potent inhibitor of the heat shock protein 90 (HSP90) chaperone, which plays a critical role in the folding, stabilization, and activation of numerous client proteins involved in cell signaling, proliferation, and survival. INH1 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
作用机制
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide exerts its antitumor activity through the inhibition of HSP90, a molecular chaperone that is overexpressed in cancer cells and is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, this compound destabilizes its client proteins, leading to their degradation and/or misfolding, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of various oncogenic proteins, including Akt, HER2, and EGFR. This compound has also been shown to increase the expression of pro-apoptotic proteins such as Bax and reduce the expression of anti-apoptotic proteins such as Bcl-2.
实验室实验的优点和局限性
One advantage of N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide is its specificity for HSP90, which reduces the likelihood of off-target effects. This compound has also been shown to be effective in preclinical models of cancer, which suggests its potential as a therapeutic agent. One limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its efficacy.
未来方向
There are several potential future directions for research on N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor activity of this compound, which could lead to the identification of novel therapeutic targets. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical translation.
科学研究应用
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. This compound has also been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
属性
IUPAC Name |
N-[3-[(E)-C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14(24-25-20(27)15-7-10-21-11-8-15)16-4-2-6-18(12-16)23-19(26)17-5-3-9-22-13-17/h2-13H,1H3,(H,23,26)(H,25,27)/b24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBJQPWAVWAVMC-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。